molecular formula C11H18O2 B13286416 Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)- CAS No. 30346-25-9

Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-

Cat. No.: B13286416
CAS No.: 30346-25-9
M. Wt: 182.26 g/mol
InChI Key: COTFKVCHGYBTDB-VQHVLOKHSA-N
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Description

. This compound is characterized by its unique structure, which includes a cyclohexylidene ring substituted with two methyl groups and an acetic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester typically involves the esterification of (3,3-dimethylcyclohexylidene)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ester group to a carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: (3,3-Dimethylcyclohexylidene)acetic acid.

    Reduction: (3,3-Dimethylcyclohexylidene)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving ester hydrolysis. It can serve as a substrate for esterases and lipases, providing insights into enzyme specificity and activity.

Medicine

In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets. The cyclohexylidene ring provides structural stability and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester: The trans isomer of the compound, differing in the spatial arrangement of the substituents.

    (3,3-Dimethylcyclohexylidene)acetic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.

    (3,3-Dimethylcyclohexylidene)acetic acid: The corresponding carboxylic acid without the ester group.

Uniqueness

The (2Z) configuration of (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester imparts unique chemical and physical properties, such as specific reactivity and stability. This makes it distinct from its isomers and other similar compounds, providing advantages in certain synthetic and industrial applications.

Properties

CAS No.

30346-25-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (2E)-2-(3,3-dimethylcyclohexylidene)acetate

InChI

InChI=1S/C11H18O2/c1-11(2)6-4-5-9(8-11)7-10(12)13-3/h7H,4-6,8H2,1-3H3/b9-7+

InChI Key

COTFKVCHGYBTDB-VQHVLOKHSA-N

Isomeric SMILES

CC1(CCC/C(=C\C(=O)OC)/C1)C

Canonical SMILES

CC1(CCCC(=CC(=O)OC)C1)C

Origin of Product

United States

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